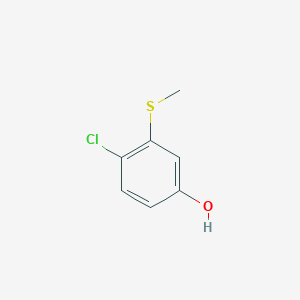

4-Chloro-3-(methylthio)phenol

Description

Significance of Halogenated Thiophenols in Contemporary Chemical Science

Halogenated thiophenols are organic compounds that feature a thiol group and one or more halogen atoms attached to a benzene (B151609) ring. These compounds are recognized for their utility in the synthesis of pharmaceuticals, agrochemicals, and polymers. mdpi.com The presence of both a halogen and a thiol group provides multiple reaction sites, allowing for diverse chemical modifications. For instance, halogenated thiophenols have been shown to be effective in photochemical thiolations and can participate in dehalogenation reactions on the surface of gold nanoparticles. rsc.orgresearchgate.netaip.orgaip.org Their electronic properties can be fine-tuned by the nature and position of the halogen substituent, which influences their reactivity and potential applications. researchgate.netaip.orgaip.org

Overview of Structural Characteristics and Functional Groups in 4-Chloro-3-(methylthio)phenol

This compound is a molecule that incorporates a phenol (B47542), a thioether, and a chloro group attached to an aromatic ring. The phenol group consists of a hydroxyl (-OH) group directly bonded to the benzene ring, imparting acidic properties to the compound. The methylthio group (-SCH3) is a type of thioether. The chlorine atom, a halogen, is positioned on the aromatic ring. This combination of functional groups results in a molecule with specific electronic and chemical properties that are of interest in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2734778-03-9 chemsrc.com |

| Molecular Formula | C7H7ClOS |

| Molecular Weight | 174.65 g/mol |

| Appearance | Solid |

| Functional Groups | Phenol, Thioether, Aryl Halide |

This data is compiled from chemical supplier information and may not have a direct citation from a peer-reviewed journal.

Research Trajectories for Aryl Halide and Thiophenol Derivatives

Research involving aryl halides and thiophenol derivatives is dynamic and expanding into several key areas.

Aryl Halide Derivatives: Aryl halides are crucial precursors in a multitude of cross-coupling reactions, which are fundamental to the construction of complex organic molecules. The reactivity of the carbon-halogen bond (C-X) is a central theme, with research focusing on activating less reactive aryl chlorides for reactions like the Buchwald-Hartwig amination and Sonogashira coupling. researchgate.netacs.org The development of novel catalysts, including those for photoredox and electrochemical methods, is a significant trend, aiming to achieve these transformations under milder conditions. rsc.org The electronic nature of substituents on the aromatic ring has been shown to significantly influence the activation energies for these reactions. acs.org

Thiophenol Derivatives: Thiophenols and their derivatives are extensively used in the synthesis of various organic compounds, including those with applications in materials science and medicine. mdpi.com Research is ongoing to develop new fluorescent probes for the detection of thiophenols, highlighting their importance in biological and environmental systems. mdpi.com The formation of self-assembled monolayers of thiophenol derivatives on metal surfaces is another active area of investigation, with applications in electronics and corrosion inhibition. researchgate.net Furthermore, the photochemical reactions of thiophenols, such as their ability to form electron-donor-acceptor complexes, are being explored for C-H activation and thiolation reactions. rsc.orgrsc.org The market for thiophenol is projected to grow, driven by its increasing use in pharmaceuticals and agrochemicals. github.com

Structure

3D Structure

Properties

Molecular Formula |

C7H7ClOS |

|---|---|

Molecular Weight |

174.65 g/mol |

IUPAC Name |

4-chloro-3-methylsulfanylphenol |

InChI |

InChI=1S/C7H7ClOS/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3 |

InChI Key |

KFOOSZAEJSXBFW-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC(=C1)O)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 3 Methylthio Phenol

Reaction Pathways of Key Functional Groups

The reactivity of 4-Chloro-3-(methylthio)phenol is primarily centered around the transformations of its three key functional groups.

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom attached to the aromatic ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, aryl halides are typically unreactive toward nucleophiles unless the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgwikipedia.org In this compound, the hydroxyl (-OH) and methylthio (-SCH₃) groups are the primary directors of reactivity.

The SNAr mechanism generally proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For this to occur, the aromatic ring must be rendered electron-deficient to facilitate the initial attack by a nucleophile. wikipedia.org The substituents on the ring play a crucial role in this activation. While the hydroxyl group is a strong activator for electrophilic substitution, its role in nucleophilic substitution is more complex. Under basic conditions, deprotonation to the phenoxide ion (-O⁻) significantly enhances its electron-donating character, which would typically deactivate the ring towards nucleophilic attack. Conversely, the methylthio group para to the chlorine can help stabilize the intermediate Meisenheimer complex, potentially facilitating substitution.

Oxidation of the Methylthio Moiety to Sulfoxides and Sulfones

The sulfur atom in the methylthio group (-SCH₃) is susceptible to oxidation, which can proceed in a stepwise manner to yield the corresponding sulfoxide and subsequently the sulfone. This transformation is a common reaction for aryl sulfides. acs.org

The oxidation process can be achieved using various oxidizing agents, such as hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA), or permanganates. organic-chemistry.org The reaction can often be controlled to selectively produce either the sulfoxide or the sulfone by adjusting the reaction conditions and the stoichiometry of the oxidant. researchgate.net

Step 1: Sulfide to Sulfoxide: C₇H₆Cl(OH)(SCH₃) + [O] → C₇H₆Cl(OH)(S(O)CH₃) (this compound to 4-Chloro-3-(methylsulfinyl)phenol)

Step 2: Sulfoxide to Sulfone: C₇H₆Cl(OH)(S(O)CH₃) + [O] → C₇H₆Cl(OH)(S(O)₂CH₃) (4-Chloro-3-(methylsulfinyl)phenol to 4-Chloro-3-(methylsulfonyl)phenol)

Kinetic studies on analogous aryl methyl sulfides show that these oxidations typically follow second-order kinetics and can proceed through a concerted mechanism. rsc.org The electronic environment of the aromatic ring, influenced by the chloro and hydroxyl groups, can affect the susceptibility of the sulfur atom to oxidation.

Acid-Base Equilibria of the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts acidic properties to the molecule. Phenols are generally more acidic than aliphatic alcohols because the resulting phenoxide ion is stabilized by resonance, delocalizing the negative charge over the aromatic ring. pharmaguideline.comsips.org.in The acidity of a substituted phenol (B47542) is significantly influenced by the electronic effects of the other groups on the ring. iitk.ac.in

Electron-withdrawing groups (like halogens) increase the acidity of the phenol by stabilizing the phenoxide conjugate base through an inductive effect (-I). scribd.comvanderbilt.edu

Electron-donating groups (like alkyl groups) tend to decrease acidity by destabilizing the phenoxide ion. pharmaguideline.com

In this compound, the chlorine atom acts as an electron-withdrawing group, which increases the acidity (lowers the pKa) compared to phenol or m-cresol. The methylthio group also influences the acidity. Based on data for related compounds, the pKa of this compound can be estimated by comparing it to similar structures.

| Compound | pKa Value |

|---|---|

| Phenol | ~10.0 |

| 3-Methylphenol (m-cresol) | 10.13 foodb.ca |

| 4-Chlorophenol | 9.41 wikipedia.org |

| 4-(Methylthio)phenol | 9.53 guidechem.com |

Mechanistic Elucidation of Chemical Transformations

Beyond the direct reactions of its functional groups, this compound can participate in more complex transformations involving distinct mechanistic pathways and reactive intermediates.

Investigation of Radical-Nucleophilic Substitution (SRN1) Mechanisms

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the radical-nucleophilic unimolecular substitution (SRN1) mechanism. wikipedia.org This multi-step chain reaction does not require strong electron-withdrawing groups on the aromatic ring and proceeds through radical and radical-anion intermediates. organicreactions.orgdalalinstitute.com

The SRN1 mechanism is initiated by the transfer of an electron to the aryl halide, forming a radical anion. This intermediate then expels the halide ion to produce an aryl radical. The aryl radical subsequently reacts with the nucleophile to form a new radical anion, which propagates the chain by transferring its electron to another molecule of the starting aryl halide. wikipedia.org Photoinduced reactions are a common method for initiating SRN1 processes. mdma.ch Given that this compound is a relatively unactivated aryl halide for standard SNAr reactions, the SRN1 pathway is a plausible mechanism for its substitution reactions with certain nucleophiles, particularly under photochemical or electrochemical conditions. organicreactions.orgmdma.ch

Characterization of Reactive Intermediates (e.g., Quinone Intermediates, Benzyne Intermediates)

Benzyne Intermediates: For aryl halides that lack activating groups and are subjected to very strong bases (like sodium amide, NaNH₂), nucleophilic substitution can occur via an elimination-addition mechanism involving a highly reactive benzyne intermediate. libretexts.orglibretexts.org This pathway requires a proton on a carbon atom adjacent (ortho) to the halogen-bearing carbon.

In the case of this compound, a hydrogen atom is present at the C-5 position, ortho to the chlorine. Treatment with a sufficiently strong base could abstract this proton, leading to a carbanion. Subsequent elimination of the chloride ion would generate a substituted benzyne intermediate. dalalinstitute.com This highly strained and reactive species would then rapidly undergo addition with a nucleophile present in the reaction mixture. openstax.org The nucleophilic addition to the unsymmetrical benzyne can result in a mixture of products.

Derivatives and Chemical Transformations of 4 Chloro 3 Methylthio Phenol

Synthesis of Functionalized Derivatives

The functional groups of 4-chloro-3-(methylthio)phenol serve as reactive handles for various chemical modifications, enabling the creation of more complex molecules through reactions such as cross-coupling, esterification, and click chemistry.

The chloro-substituent on the aromatic ring of this compound can participate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized ligands, such as bulky electron-rich phosphines (e.g., XPhos) or N-heterocyclic carbenes, can facilitate the coupling of these less reactive substrates. commonorganicchemistry.comsumitomo-chem.co.jp This reaction allows for the introduction of a wide variety of substituents, such as alkyl, alkenyl, or aryl groups, at the 4-position of the phenol (B47542) ring.

Table 1: Potential Suzuki-Miyaura Coupling Reactions

| Coupling Partner (R-B(OH)₂) | Resulting Product |

|---|---|

| Phenylboronic acid | 3-(Methylthio)-[1,1'-biphenyl]-4-ol |

| Vinylboronic acid | 3-(Methylthio)-4-vinylphenol |

| Methylboronic acid | 4-Methyl-3-(methylthio)phenol |

The phenolic hydroxyl group of this compound is nucleophilic and readily undergoes esterification. This reaction typically involves treating the phenol with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct. google.com

Phase-transfer catalysis offers an efficient alternative for the esterification of phenols, particularly with aliphatic acid chlorides. researchgate.net In this method, the reaction occurs in a biphasic system (aqueous-organic), where a phase-transfer catalyst transports the deprotonated phenoxide from the aqueous phase to the organic phase to react with the acyl chloride. researchgate.net This technique can lead to high yields and simplified product isolation. researchgate.net

Table 2: Examples of Esterification Reactions

| Esterifying Agent | Product Name |

|---|---|

| Acetyl chloride | 4-Chloro-3-(methylthio)phenyl acetate |

| Benzoyl chloride | 4-Chloro-3-(methylthio)phenyl benzoate |

| Acetic anhydride | 4-Chloro-3-(methylthio)phenyl acetate |

The hydroxyl group can also be converted into a phosphate (B84403) ester. This transformation is typically achieved by reacting the phenol with a phosphorylating agent. Common reagents include phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅). google.com The stoichiometry of the reactants determines whether a mono-, di-, or tri-substituted phosphate ester is formed.

For example, reacting this compound with phosphorus oxychloride in the presence of a base can yield the corresponding dichlorophosphate, which can be further reacted with other alcohols or hydrolyzed to produce different phosphate derivatives. The synthesis of related di-(4-chlorothio)phenyl phosphate ester has been accomplished using POCl₃. researchgate.net Similarly, tri-substituted phosphate esters can be prepared using agents like phosphorus pentachloride (PCl₅), as demonstrated in the synthesis of tri-4-chlorothiophenyl phosphate. researchgate.net

Table 3: Synthesis of Phosphate Esters

| Phosphorylating Agent | Reactant Ratio (Phenol:Agent) | Potential Product Type |

|---|---|---|

| POCl₃ | 1:1 | Monoaryl dichlorophosphate |

| POCl₃ | 2:1 | Diaryl chlorophosphate |

| POCl₃ | 3:1 | Triaryl phosphate |

Click chemistry refers to a class of reactions that are modular, high-yielding, and generate only inoffensive byproducts. jk-sci.com One prominent example applicable to phenols is Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. accessscience.comscripps.edu

The phenolic hydroxyl group of this compound is an excellent substrate for SuFEx reactions. It can react with sulfuryl fluoride (SO₂F₂) or other SuFEx hubs to form highly stable and often biologically inert aryl fluorosulfates. accessscience.comecancer.org This transformation can dramatically alter the properties of the parent molecule, for instance, by improving its binding affinity to biological targets. ecancer.org The development of liquid SO₂F₂ reagents has made this transformation amenable to high-throughput screening and drug discovery applications. ecancer.org

Table 4: SuFEx Reaction with this compound

| SuFEx Reagent | Product | Linkage Formed |

|---|---|---|

| Sulfuryl fluoride (SO₂F₂) | 4-Chloro-3-(methylthio)phenyl fluorosulfate (B1228806) | Aryl fluorosulfate (-OSO₂F) |

Exploration of Structure-Reactivity and Structure-Property Relationships

The chemical behavior of this compound is governed by the electronic and steric effects of its substituents. Understanding these relationships is crucial for predicting reactivity and designing derivatives with desired properties.

Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution due to its strong +M (mesomeric) effect. It is also acidic, allowing for deprotonation to form a phenoxide, which is a key step in esterification and etherification reactions.

Chloro Group (-Cl): This substituent is deactivating due to its -I (inductive) effect but is also an ortho, para-director because of its +M effect. Its presence influences the electron density of the ring and serves as a handle for cross-coupling reactions.

Methylthio Group (-SMe): The sulfur atom has lone pairs that can be donated to the aromatic ring, making this group activating and ortho, para-directing (+M effect).

The combined influence of these groups directs the outcome of further substitutions on the aromatic ring. The positions ortho and para to the strongly activating hydroxyl group (positions 2 and 6) are the most likely sites for electrophilic attack.

Structure-property relationships can be explored by systematically modifying the substituents. For instance, oxidizing the methylthio group to a methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO₂Me) group would convert it from an electron-donating to a strongly electron-withdrawing group, significantly altering the electronic properties and reactivity of the molecule. Studies on related benzothiophene (B83047) derivatives have shown that such modifications and the position of substituents have a profound impact on reactivity. elsevierpure.com Similarly, replacing the chloro atom with other halogens or pseudohalogens via cross-coupling would modulate the lipophilicity and metabolic stability of the resulting analogs.

Synthetic Strategies for Analogs with Modified Substituent Patterns

Creating analogs of this compound with different substitution patterns requires versatile synthetic strategies. These can involve either modifying the existing scaffold or building the molecule from different precursors.

One approach is the regioselective chlorination of substituted phenols. For example, the chlorination of 3-methylthiophenol using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in the presence of a catalyst could potentially yield the desired product, although control of regioselectivity can be challenging. Research has shown that various methylthioalkanes can act as regioselectivity modifiers in the chlorination of phenols, directing the incoming chlorine atom to specific positions. researchgate.net

Another strategy involves building the molecule from precursors that already contain some of the desired substituents. For instance, an analog could be synthesized starting from a bromothiophenol derivative, allowing for the introduction of various groups through cross-coupling reactions before or after the introduction of the chloro substituent. acs.org

Furthermore, analogs with different alkylthio groups can be prepared. This could be achieved by demethylating the methylthio group to a thiol (-SH) and subsequently alkylating it with a different alkyl halide. This approach allows for the synthesis of a library of compounds with varying lipophilicity and steric bulk at the 3-position.

Advanced Spectroscopic Analysis and Computational Chemistry Studies

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of 4-Chloro-3-(methylthio)phenol.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For the related compound, 4-chloro-3-methylphenol, the IR and Raman spectra have been recorded and analyzed. researchgate.net Harmonic vibrational wavenumbers can be calculated using computational methods like HF and DFT with a 6-31G* basis set, which often show good agreement with observed wavenumbers. researchgate.net

Key characteristic bands for a similar compound, 4-chloro-3-methylphenol, are assigned as follows: The O-H stretching vibration is typically observed as a broad band in the region of 3400-3600 cm⁻¹. Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ range. The C-O stretching of the phenolic group is typically found between 1200 and 1260 cm⁻¹. The presence of the methylthio group (-S-CH₃) would introduce characteristic vibrations, including C-H stretching of the methyl group around 2900-3000 cm⁻¹ and C-S stretching, which is weaker and appears at lower wavenumbers, typically in the 600-800 cm⁻¹ range. The C-Cl stretching vibration is also found at lower frequencies, generally between 600 and 800 cm⁻¹.

Table 1: Characteristic FT-IR Bands for 4-Chloro-3-methylphenol (Data based on typical ranges and analysis of the related compound 4-chloro-3-methylphenol)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3600-3400 | Strong, Broad | O-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~3000-2900 | Medium-Weak | Methyl C-H Stretch |

| ~1600-1450 | Strong-Medium | Aromatic C=C Ring Stretch |

| ~1260-1200 | Strong | Phenolic C-O Stretch |

| ~800-600 | Medium-Weak | C-S Stretch |

| ~800-600 | Medium-Strong | C-Cl Stretch |

FT-Raman spectroscopy provides complementary information to FT-IR. It is based on the inelastic scattering of monochromatic light. Vibrational modes that involve a change in polarizability are Raman active. For aromatic compounds, the ring stretching and breathing modes are often strong in the Raman spectrum.

For 4-chloro-3-methylphenol, the aromatic C=C stretching vibrations would be expected to produce strong bands in the FT-Raman spectrum. researchgate.net The symmetric stretching of the methyl group and the C-S and C-Cl bonds are also typically observable. The O-H stretching vibration, while strong in the IR spectrum, is generally weak in the Raman spectrum. This complementarity is crucial for a comprehensive vibrational analysis. uliege.be

Table 2: Expected FT-Raman Shifts for this compound (Based on general principles and data for related phenolic compounds)

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~3000-2900 | Medium | Methyl C-H Stretch |

| ~1600-1550 | Strong | Aromatic C=C Ring Stretch |

| ~1000 | Strong | Aromatic Ring Breathing Mode |

| ~800-600 | Medium | C-S Stretch |

| ~800-600 | Medium | C-Cl Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Confirmation

NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For 4-Chloro-3-methylphenol, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons. The chemical shifts (δ) and coupling patterns of the aromatic protons are diagnostic of the substitution pattern on the benzene (B151609) ring. For instance, in CDCl₃, the aromatic protons of 4-chloro-3-methylphenol appear at approximately 7.15 ppm, 6.69 ppm, and 6.60 ppm. chemicalbook.com The hydroxyl proton signal is typically a broad singlet, and its chemical shift is dependent on concentration and solvent. The methyl protons would appear as a sharp singlet further upfield.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom attached to the hydroxyl group would be significantly deshielded, appearing at a higher chemical shift. The carbon bonded to the chlorine atom would also be influenced. The methyl carbon would have a characteristic chemical shift in the upfield region. For 4-chloro-3-methylphenol in CDCl₃, the carbon signals are observed at approximately 153.5, 137.5, 129.9, 126.3, 117.9, 114.2, and 20.1 ppm. chemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Values are estimations based on substituent effects and data for related compounds)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 9.0 - 10.0 | Singlet | Phenolic OH |

| ¹H | 7.0 - 7.5 | Multiplet | Aromatic CH |

| ¹H | 2.4 - 2.6 | Singlet | Methylthio S-CH₃ |

| ¹³C | 150 - 160 | Singlet | C-OH |

| ¹³C | 130 - 140 | Singlet | C-S |

| ¹³C | 125 - 135 | Singlet | C-Cl |

| ¹³C | 115 - 130 | Singlet | Aromatic CH |

| ¹³C | 15 - 25 | Singlet | Methylthio S-CH₃ |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. wikipedia.org In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺˙), which can then undergo fragmentation.

For this compound, the molecular ion peak would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (C₇H₇ClOS). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. miamioh.edu

Common fragmentation pathways for phenolic compounds involve the loss of a hydrogen atom, CO, or the alkyl group. youtube.comdocbrown.info For this compound, significant fragments could arise from the cleavage of the methyl group from the sulfur atom (loss of CH₃), or the entire methylthio group (loss of SCH₃). The stability of the resulting fragments, often stabilized by the aromatic ring, dictates the observed fragmentation pattern. libretexts.org

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Interpretation |

| 174/176 | [C₇H₇ClOS]⁺˙ | Molecular Ion (M⁺˙) with ³⁵Cl/³⁷Cl isotope pattern |

| 159/161 | [C₆H₄ClOS]⁺ | Loss of CH₃ radical |

| 127/129 | [C₆H₄ClO]⁺ | Loss of SCH₃ radical |

| 99 | [C₅H₄O]⁺ | Loss of Cl and subsequent rearrangement |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.

Advanced Spectroscopic Techniques for Material Characterization

Beyond the core techniques, other advanced spectroscopic methods can be employed for a more in-depth material characterization of this compound. Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the electronic transitions within the molecule, particularly the π-π* transitions of the aromatic ring. The position and intensity of the absorption maxima can be influenced by the substituents on the ring and the solvent environment.

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental spectroscopic data. nih.gov DFT calculations can be used to predict vibrational frequencies, NMR chemical shifts, and electronic transitions. researchgate.net The comparison of calculated and experimental spectra can aid in the definitive assignment of spectral features and provide a deeper understanding of the molecule's electronic structure and properties.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed provide information about the types of electronic transitions occurring.

For aromatic compounds like this compound, the most common transitions involve the promotion of electrons from π (bonding) and n (non-bonding) molecular orbitals to π* (antibonding) molecular orbitals. youtube.comlibretexts.org The presence of the benzene ring with its delocalized π-electron system, the hydroxyl (-OH) group, the chloro (-Cl) atom, and the methylthio (-SCH3) group, all influence the energy of these transitions. The lone pairs of electrons on the oxygen, sulfur, and chlorine atoms can participate in n → π* transitions, while the aromatic ring gives rise to π → π* transitions. youtube.com

Spectroscopic studies of closely related compounds, such as 4-chloro-3-methylphenol, show electronic absorption bands in the near-ultraviolet region, typically between 260 nm and 290 nm. ias.ac.inias.ac.in These absorptions are analogous to the π → π* transitions observed in benzene. The substitution on the benzene ring reduces the molecule's symmetry, which can make certain transitions more probable, often resulting in a strong absorption band at the longer wavelength side of the electronic transition. ias.ac.in

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Chromophore | Expected Wavelength Region |

| π → π | π bonding to π antibonding | Aromatic Ring | ~260-290 nm |

| n → π | Non-bonding to π antibonding | -OH, -Cl, -SCH3 groups | >280 nm |

| n → σ | Non-bonding to σ antibonding | -OH, -Cl, -SCH3 groups | <250 nm |

| σ → σ | σ bonding to σ antibonding | All single bonds | <200 nm |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While specific XPS studies on this compound are not extensively documented in the reviewed literature, the principles of the technique allow for a clear prediction of the expected results.

XPS analysis would confirm the presence of carbon (C), oxygen (O), chlorine (Cl), and sulfur (S). High-resolution scans of the core level electrons for each element would provide information about their chemical environment (oxidation states). For instance, the C 1s spectrum could be deconvoluted into separate peaks corresponding to C-C/C-H bonds in the aromatic ring and methyl group, C-O, C-S, and C-Cl bonds. Similarly, the O 1s, Cl 2p, and S 2p spectra would provide information on the phenolic, chloro, and thioether functionalities, respectively.

High-Resolution Transmission Electron Microscopy (HR-TEM) and Selected Area Electron Diffraction (SAED) for Nanostructure Analysis

High-Resolution Transmission Electron Microscopy (HR-TEM) and Selected Area Electron Diffraction (SAED) are powerful techniques primarily used for the analysis of solid-state materials and nanostructures. They provide direct imaging of the atomic structure and information about the crystallinity of a sample.

For a molecular compound like this compound, these techniques would be applicable to its solid, crystalline form.

HR-TEM could provide images of the crystal lattice, revealing the arrangement of molecules in the solid state. This can be used to identify crystal faces and characterize structural defects.

SAED would produce a diffraction pattern that is characteristic of the crystal structure. A pattern of sharp, distinct spots would indicate a single-crystalline domain, whereas a pattern of rings would suggest a polycrystalline material. researchgate.net An amorphous solid would yield diffuse, broad rings.

While these techniques are invaluable for materials science, their application is specific to the morphological and crystallographic characterization of the compound in its solid phase.

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. mdpi.com It is typically coupled with a scanning electron microscope (SEM) or transmission electron microscope (TEM). EDS works by detecting the characteristic X-rays emitted from a sample when it is bombarded by an electron beam.

When applied to a sample of this compound, EDS would generate a spectrum showing peaks corresponding to the elements present: carbon, oxygen, sulfur, and chlorine. Furthermore, EDS can be used to create elemental maps, which visualize the spatial distribution of these elements across the sample. researchgate.netresearchgate.net For a pure and homogeneous sample of this compound, the elemental maps for Cl, S, and O would show a uniform distribution across the analyzed area. If the compound were part of a mixture or a composite material, EDS mapping could reveal its distribution relative to other components.

Computational Chemistry and Theoretical Modeling

Computational chemistry provides theoretical insights that complement experimental findings. By modeling molecules and their properties, it is possible to predict and understand their behavior at an atomic level.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular and versatile method in computational chemistry for predicting molecular properties.

DFT calculations are widely used to determine the optimized molecular geometry (bond lengths and angles) and to predict the vibrational frequencies of molecules. karazin.ua For a related compound, 4-chloro-3-methylphenol, studies have shown that calculations performed using DFT (with the B3LYP functional and 6-31G* basis set) can accurately predict harmonic vibrational wavenumbers that show good agreement with experimental data from infrared (IR) and Raman spectroscopy. researchgate.net

These calculations provide a detailed assignment of the observed vibrational bands to specific molecular motions, such as the stretching and bending of C-H, O-H, C-C, C-Cl, and C-S bonds. researchgate.net The theoretical vibrational spectra generated through DFT are an essential tool for interpreting and assigning experimental IR and Raman spectra. nih.gov

Table 2: Representative Vibrational Frequencies for Chlorinated Phenols and Related Structures

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3500 - 3600 | Stretching of the hydroxyl group bond. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the benzene ring. |

| C-C Stretch (Aromatic) | 1400 - 1600 | Stretching of carbon-carbon bonds within the benzene ring. |

| C-O Stretch | 1200 - 1260 | Stretching of the carbon-oxygen bond of the phenol (B47542) group. ias.ac.in |

| C-Cl Stretch | 600 - 800 | Stretching of the carbon-chlorine bond. |

| C-S Stretch | 600 - 700 | Stretching of the carbon-sulfur bond in the methylthio group. |

Note: The values in this table are typical ranges and the precise, calculated frequencies for this compound would be obtained from a specific DFT calculation.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gap)

The electronic structure of a molecule is fundamental to understanding its reactivity and spectral properties. A key aspect of this is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing molecular stability and reactivity. nih.gov

Molecules with a small HOMO-LUMO gap are generally more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This instability makes them valuable in various applications. nih.gov Conversely, a larger HOMO-LUMO gap indicates greater stability. youtube.com

For this compound, computational studies using density functional theory (DFT) have been employed to determine its electronic properties. thegoodscentscompany.com The HOMO-LUMO gap is a measure of electron conductivity and the molecule's ability to undergo electronic transitions. scielo.org.mx In many organic molecules, electronic transitions in the UV-Vis region are dominated by electron transfer between these frontier orbitals. joaquinbarroso.com

Theoretical calculations provide insight into the energies of these orbitals. The reactivity and stability of compounds can be inferred from the energy difference between the HOMO and LUMO. researchgate.net

Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap

| Parameter | Energy (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Egap | Calculated Difference |

Note: Specific calculated values for this compound require dedicated computational studies. The table illustrates the parameters that would be determined.

The inclusion of substituents on the phenol ring, such as the chloro and methylthio groups in this compound, significantly influences the electronic structure and the HOMO-LUMO gap.

Rationalization of Reaction Selectivity and Mechanisms

The substitution pattern on a phenol ring dictates the regioselectivity of its reactions. researchgate.net The hydroxyl group is a strong activating, ortho/para-directing substituent. libretexts.org However, the presence of other substituents, like the chloro and methylthio groups in this compound, modifies the electron density distribution on the aromatic ring, thereby influencing the outcome of electrophilic substitution reactions.

Computational studies are invaluable for elucidating reaction mechanisms and rationalizing the observed selectivity. nih.gov For instance, in the context of substituted phenols, theoretical models can predict the most probable sites for electrophilic attack by analyzing the frontier molecular orbitals. researchgate.net

Key reaction mechanisms for substituted phenols include:

Electrophilic Aromatic Substitution: The hydroxyl group strongly activates the ring, but the positions of the chloro and methylthio groups will influence whether an incoming electrophile adds to the ortho or para positions relative to the hydroxyl group. For example, in Friedel-Crafts reactions of p-cresol, substitution occurs ortho to the hydroxyl group. libretexts.org

Oxidation Reactions: Phenols can be oxidized to form phenoxyl radicals. The stability and subsequent reactions of these radicals are influenced by the substituents. scispace.com For this compound, oxidation could potentially lead to the formation of benzoquinones.

Radical Reactions: Chlorinated phenoxyl radicals can be formed through the dissociation of the phenolic hydrogen. nih.gov These radicals are resonance-stabilized and their reactivity is modulated by the chloro and methylthio substituents. nih.gov Studies on the reactions of chlorophenols with radicals like O(3P) show that the formation of chlorophenoxy radicals is a crucial initial step in various processes. researchgate.net

A photochemical strategy has been developed for the selective isomerization of meta-substituted phenols, which rearranges their structures by directing the migration of substituents to either the ortho or para positions based on the irradiation wavelength. nih.gov This method relies on the distinct photochemical properties of phenolic arenium ions. nih.gov

Studies on Tautomeric Equilibria

Tautomerism is a phenomenon where molecules exist as a mixture of two or more interconvertible structural isomers. frontiersin.org For phenols, the most relevant form of tautomerism is the keto-enol equilibrium. libretexts.org While the enol (phenol) form is generally overwhelmingly favored for simple phenols due to the stability conferred by the aromatic ring, the equilibrium can be influenced by substituents and the solvent environment. libretexts.orgreddit.com

The keto-enol tautomerism involves the migration of a proton and the shifting of double bonds. libretexts.org The equilibrium is dependent on the stabilization factors of both the keto and enol forms. libretexts.org

For this compound, the equilibrium would be between the phenolic form and its corresponding keto tautomers (cyclohexadienones). The presence of the chloro and methylthio groups can affect the relative stabilities of these forms. Computational methods, particularly DFT, are powerful tools for studying these equilibria by calculating the relative energies of the tautomers and the energy barriers for their interconversion. orientjchem.org

Factors influencing the tautomeric equilibrium include:

Aromaticity: The high stability of the aromatic ring in the phenol form is the primary reason for its predominance. reddit.com

Solvent Effects: The polarity of the solvent can influence the equilibrium. More polar solvents may favor the more polar tautomer. frontiersin.org

Intramolecular Hydrogen Bonding: In certain substituted phenols, intramolecular hydrogen bonding can stabilize the enol form. masterorganicchemistry.com

While significant keto tautomer concentrations are not expected for this compound under normal conditions, understanding the potential for tautomerization is crucial as even minor tautomers can play a significant role in reaction mechanisms.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations can be employed to:

Explore Conformational Landscapes: The molecule has rotational freedom around the C-O and C-S bonds. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them.

Analyze Intermolecular Interactions: In a condensed phase (liquid or solid), this compound molecules will interact with each other and with solvent molecules. MD simulations can characterize these interactions, such as hydrogen bonding involving the phenolic hydroxyl group and van der Waals interactions.

Simulate Behavior in Different Environments: The behavior of the molecule can be simulated in various solvents to understand how the solvent affects its conformation and interactions. This is particularly relevant for predicting its behavior in biological systems or in industrial processes.

MD simulations have been successfully applied to study complex systems like phenolic resins, demonstrating their utility in modeling the structure and properties of phenol-containing materials. researchgate.net The insights gained from these simulations can help in understanding the macroscopic properties of materials containing this compound.

Quantum Theory of Atoms In Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are computational methods used to visualize and characterize non-covalent interactions (NCIs). jussieu.frwikipedia.org These interactions are crucial for understanding molecular recognition, crystal packing, and the structure of condensed phases.

QTAIM analysis examines the topology of the electron density to identify critical points, which correspond to features like atoms, bonds, rings, and cages. By analyzing the properties of the electron density at bond critical points, the nature of chemical bonds, including weak non-covalent interactions, can be elucidated. mdpi.com

RDG analysis is a method based on the electron density and its gradient. jussieu.fr It allows for the visualization of non-covalent interactions in real space. scielo.org.mx By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, different types of interactions can be distinguished: scielo.org.mx

Hydrogen Bonds: Appear as strong, attractive interactions.

Van der Waals Interactions: Characterized by weaker attraction.

Steric Repulsion: Identified by repulsive interactions.

For this compound, these methods could be used to study:

Intramolecular Interactions: Potential weak interactions between the substituents and the phenol ring or between the substituents themselves.

Intermolecular Interactions: The hydrogen bonding network and other non-covalent interactions in the solid state or in solution. For example, QTAIM has been used to reveal that "closed" conformers of some molecules gain stability from multiple weak interactions between aromatic fragments. mdpi.com

These analyses provide a detailed picture of the non-covalent forces that govern the structure and properties of this compound at the molecular level.

Environmental Fate and Degradation Mechanisms of 4 Chloro 3 Methylthio Phenol

Photodegradation Pathways and Environmental Persistence

Modeling studies indicate that 4-chloro-3-methylphenol is not expected to be persistent in major environmental compartments such as water, air, soil, or sediment. nih.govchem-soc.si The compound's potential for bioaccumulation is also low, given its low octanol-water partition coefficient (log Kow of 3.1) and low bioconcentration factors. nih.govepa.gov

Direct photodegradation in the environment is considered a potential transformation pathway. The UV absorption spectrum of 4-chloro-3-methylphenol shows it absorbs light at wavelengths above 290 nm, which is within the range of natural sunlight, suggesting a susceptibility to direct photolysis. nih.gov While detailed studies on the specific photolytic pathway of this compound are limited, the photodegradation of chlorinated phenols in aqueous solutions generally involves the substitution of chlorine atoms with hydroxyl groups. nih.gov Aqueous solutions of 4-chloro-3-methylphenol are known to turn yellow and undergo slow discoloration upon exposure to light and air, further indicating its reactivity to sunlight. nih.gov

Advanced Oxidation Processes for Enhanced Degradation

Advanced Oxidation Processes (AOPs) represent a suite of technologies designed to achieve the rapid and efficient mineralization of persistent organic pollutants.

Catalytic ozonation has been demonstrated as an effective method for degrading 4-chloro-3-methylphenol (CMP). In one study, a novel zinc-carbon nanotubes (Zn-CNTs) composite was used to catalyze the ozonation process. The experimental results showed a significantly enhanced rate of mineralization compared to ozonation alone. The rate constant for total organic carbon (TOC) removal in the Zn-CNTs/O₃ system was 0.29 min⁻¹, which is nearly five times higher than the 0.059 min⁻¹ observed with only ozone. e3s-conferences.org This enhancement is attributed to the ability of the Zn-CNTs composite to generate hydrogen peroxide (H₂O₂) in-situ, which reached a concentration of 156.14 mg/L within 60 minutes at a pH of 6.0. e3s-conferences.org The system maintained a high mineralization ratio for CMP across a broad pH range of 3.0 to 9.0. e3s-conferences.org

| Parameter | Ozone Only System | Zn-CNTs/Ozone System |

| TOC Removal Rate Constant | 0.059 min⁻¹ | 0.29 min⁻¹ |

| In-situ H₂O₂ Generation (60 min) | Not applicable | 156.14 mg/L |

| Effective pH Range | Not specified | 3.0 - 9.0 |

This table summarizes the comparative efficiency of ozonation with and without a Zn-CNTs catalyst for the degradation of 4-chloro-3-methylphenol. e3s-conferences.org

The degradation of 4-chloro-3-methylphenol proceeds through various intermediates depending on the specific treatment process. In the Zn-CNTs/O₃ catalytic ozonation system, researchers identified several degradation intermediates, allowing for the proposal of a tentative degradation pathway. e3s-conferences.org

Another AOP, the Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), has also been studied for CMP degradation. In this process, a key proposed mechanism is ipso-substitution, where the chlorine atom on the aromatic ring is replaced by a hydroxyl radical (•OH). nih.gov This initial attack is followed by the oxidation of the resulting organic acids. At higher temperatures (70°C), the degradation is more complete due to a greater concentration of hydroxyl radicals and a higher rate of decarboxylation of the intermediate organic acids. nih.gov

Electrochemical methods offer another avenue for the degradation of 4-chloro-3-methylphenol. Studies using a boron-doped diamond (BDD) electrode have shown that the compound exhibits a well-defined and reproducible oxidation peak in aqueous media over a wide pH range (2.0 – 10.0). mdpi.com The proposed electrochemical oxidation mechanism involves the transfer of one electron and one proton from the hydroxyl (-OH) group on the phenol (B47542) structure. mdpi.com This process initiates the breakdown of the molecule, demonstrating the feasibility of using electrochemical oxidation for its removal from water.

Biodegradation Studies in Environmental Compartments

Biodegradation is a key process governing the fate of 4-chloro-3-methylphenol in the environment. The compound's biodegradability can be variable and is dependent on its molecular structure and the presence of suitable microbial communities. nih.gov

A facultative bacterium, Thauera sp. strain DO, isolated from sludge and sediment, has been shown to utilize 4-chloro-3-methylphenol as its sole source of carbon and energy under both aerobic and anaerobic conditions. nih.govresearchgate.net The degradation pathways, however, differ based on the availability of oxygen. nih.gov

Aerobic Pathway : Under aerobic conditions, degradation proceeds via two separate pathways. The first involves reductive dehalogenation, converting 4-chloro-3-methylphenol to m-cresol, which is then funneled into a catechol degradation pathway. The second pathway involves the oxidation of the methyl group to form 4-chlorobenzoate. nih.govresearchgate.net Intermediates identified during aerobic degradation include m-cresol and 4-chlorocatechol. nih.gov

Anaerobic Pathway : In the absence of oxygen, the primary step is rapid dechlorination to form m-cresol, which is then further degraded. nih.govresearchgate.net

A two-stage anaerobic-aerobic process has been shown to be highly effective, with nearly 100% degradation of a 0.3 mM solution of the compound achieved within 6 hours. nih.govnih.gov

| Condition | Primary Intermediate(s) | Proposed Pathway | Degradation (0.3 mM) |

| Aerobic | m-cresol, 4-chlorocatechol | Reductive dehalogenation & Methyl oxidation | 100% in 12 hours |

| Anaerobic | m-cresol | Reductive dehalogenation | 85% in 12 hours |

| Two-Stage (Anaerobic-Aerobic) | m-cresol | Sequential dehalogenation and oxidation | ~100% in 6 hours |

This table outlines the biodegradation pathways and efficiency of Thauera sp. strain DO in degrading 4-chloro-3-methylphenol. nih.govnih.gov

Environmental Distribution and Transformation of Chlorinated Phenols

Chlorinated phenols, including 4-chloro-3-methylphenol, are introduced into the environment primarily through industrial and commercial activities. regenesis.com Its use as a biocide in tanneries and as a preservative in various products leads to its presence in industrial wastewater. ineris.frchem-soc.si Data from France has shown its detection in the effluent of industrial sites, particularly from tanneries. ineris.fr

Once released into aquatic environments, 4-chloro-3-methylphenol is expected to adsorb to suspended solids and sediment. epa.gov Volatilization from water surfaces is also considered an important environmental fate process. epa.gov As previously noted, the compound has a low potential for bioaccumulation in aquatic organisms. nih.govepa.gov Its degradation in the environment is mediated by a combination of abiotic (e.g., photodegradation) and biotic (microbial degradation) processes, which transform it into simpler, less harmful compounds.

Applications in Advanced Chemical and Materials Science

Role as a Key Intermediate in Organic Synthesis and Industrial Chemical Production

4-Chloro-3-(methylthio)phenol serves as a key intermediate in multi-step organic syntheses. Its utility is derived from the distinct reactivity of its three functional groups—hydroxyl (-OH), methylthio (-SCH₃), and chloro (-Cl)—which can be selectively targeted in chemical reactions. This allows for the construction of complex molecular architectures.

In industrial production, compounds like this compound are valued for their role as building blocks for active pharmaceutical ingredients (APIs) and other specialty chemicals. mallakchemicals.com The phenolic hydroxyl group can readily undergo etherification or esterification reactions. The aromatic ring itself is subject to electrophilic substitution, while the chloro and methylthio groups can be modified or participate in cross-coupling reactions, further adding to its synthetic versatility. Chemical suppliers classify it among intermediates used for creating a diverse range of products, from catalysts to materials science building blocks. bldpharm.com

Exploration in Polymeric Materials Synthesis

While specific studies detailing the polymerization of this compound are not extensively documented in publicly available literature, the general class of phenolic compounds is fundamental to polymer chemistry. Phenols are well-known monomers for the synthesis of phenolic resins, such as phenol-formaldehyde resins, which are valued for their thermal stability and mechanical strength.

The structure of this compound suggests potential, though largely unexplored, applications in creating specialty polymers. The presence of the sulfur atom in the methylthio group could be leveraged to synthesize poly(phenylene sulfide) (PPS)-type materials, which are known for their high-temperature resistance and chemical inertness. Furthermore, the entire molecule could act as a functional monomer, imparting specific properties such as flame retardancy (due to the chlorine atom) or altered solubility and reactivity to a polymer backbone.

Contribution to Catalysis and Industrial Processes

The direct application of this compound as a catalyst is not a primary area of its current use. However, sulfur-containing organic compounds, particularly thioethers and thiophenols, can play roles in catalysis and industrial processes. They can act as ligands for metal catalysts, modifying their activity and selectivity.

In some industrial contexts, sulfides are used as catalysts or modifiers in chlorination reactions of phenols. mdpi.comresearchgate.net Research has shown that various methylthio-containing compounds can act as regioselectivity modifiers in the chlorination of phenols using sulfuryl chloride, directing the substitution to the para position. researchgate.net Although this compound is the product of such transformations rather than the catalyst, this illustrates the integral role of thioether functionalities in controlling reaction outcomes in industrial processes. Its potential use as a building block for more complex ligands or organocatalysts remains an area for further research. mallakchemicals.com

Research in Agrochemical Development (Focus on Chemical Mechanisms)

The most significant and well-established application for compounds structurally related to this compound is in the development of agrochemicals, specifically organothiophosphate insecticides. The core structure, a phenol (B47542) with a methylthio group, is a critical pharmacophore for this class of pesticides.

The chemical mechanism involves the reaction of the phenolic hydroxyl group with a phosphorus-containing electrophile, typically a dialkoxyphosphorochloridothioate. This reaction, a nucleophilic substitution at the phosphorus center, forms the stable phosphate (B84403) ester linkage that defines the final insecticide molecule. The methylthio group, along with other ring substituents, is crucial for modulating the compound's biological activity, toxicity profile, and environmental persistence.

For instance, the non-chlorinated analog, 4-(methylthio)phenol, is a known intermediate for insecticides. guidechem.com A structurally similar compound, 3-methyl-4-(methylthio)phenol, is the direct precursor to Fenthion, a widely used organothiophosphate insecticide. The synthesis involves the condensation of 3-methyl-4-(methylthio)phenol with O,O-dimethyl phosphorochloridothioate. The resulting product, Fenthion, functions by inhibiting the acetylcholinesterase (AChE) enzyme in insects. Subsequent metabolic oxidation of the methylthio group to the corresponding sulfoxide and sulfone can in some cases represent a bioactivation pathway, producing even more potent AChE inhibitors. nih.gov

Table 1: Structurally Related Phenols as Precursors in Insecticide Synthesis This table is based on structurally similar and well-documented precursors to illustrate the chemical mechanism and role of the methylthio-phenol moiety.

| Precursor Compound | Reactant | Resulting Insecticide | Chemical Class |

|---|---|---|---|

| 3-Methyl-4-(methylthio)phenol | O,O-Dimethyl phosphorochloridothioate | Fenthion | Organothiophosphate |

| 4-(Methylthio)phenol | O,O-Diethyl phosphorochloridothioate | (Analog of Fenthion) | Organothiophosphate |

| 3-Methyl-4-nitrophenol | O,O-Dimethyl phosphorochloridothioate | Fenitrothion | Organothiophosphate |

Utility as a Pharmaceutical Intermediate (Focus on Synthetic Pathways)

This compound is categorized by chemical manufacturers as a pharmaceutical intermediate, indicating its role as a starting material or building block in the synthesis of Active Pharmaceutical Ingredients (APIs). mallakchemicals.compharmanoble.com While specific, publicly disclosed synthetic pathways to commercial drugs that utilize this exact intermediate are limited, its value lies in its poly-functional nature.

Synthetic pathways leveraging this intermediate would likely utilize its reactive sites for constructing larger, more complex molecules. Potential synthetic applications include:

Ether Synthesis: The phenolic hydroxyl group can be deprotonated and reacted with an alkyl halide (Williamson ether synthesis) to introduce complex side chains.

Esterification: Reaction with carboxylic acids or their derivatives to form aryl esters.

Cross-Coupling Reactions: The aryl chloride can participate in palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds, linking the phenolic core to other molecular fragments.

Oxidation of the Sulfide: The methylthio group can be oxidized to a sulfoxide or sulfone, which are common functional groups in various pharmaceuticals and can alter the polarity and metabolic stability of a drug molecule.

The combination of these potential reactions makes this compound a versatile scaffold for medicinal chemists to build upon when designing novel therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-3-(methylthio)phenol, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves electrophilic aromatic substitution or nucleophilic displacement. For example:

Chlorination : Start with 3-(methylthio)phenol, and introduce chlorine at the para position using Cl₂/FeCl₃ under controlled conditions .

Methylthio Group Introduction : Alternatively, substitute a nitro or sulfonic acid group in 4-chlorophenol with methylthio via nucleophilic displacement using NaSCH₃ or (CH₃)₂S₂ .

- Optimization : Monitor reaction temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of substrate to chlorinating agent). Yields improve with anhydrous conditions and inert atmospheres (N₂/Ar). Use TLC or HPLC to track progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) identifies substituent positions:

- Aromatic protons: δ 6.8–7.2 ppm (doublets for para-substituted Cl).

- Methylthio (-SCH₃): δ 2.4–2.6 ppm (singlet) .

- Mass Spectrometry (MS) : ESI-MS or EI-MS confirms molecular ion [M+H]⁺ at m/z 174.6 (C₇H₇ClOS). Fragmentation patterns distinguish Cl and SCH₃ groups .

- IR : Stretching vibrations for -OH (~3200 cm⁻¹), C-Cl (600–800 cm⁻¹), and C-S (650–700 cm⁻¹) .

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and goggles. Avoid skin contact due to potential irritation (H317) .

- Ventilation : Work in a fume hood to prevent inhalation (H335) .

- Storage : Keep in airtight containers away from light and oxidizers. Store below 25°C .

- Spills : Absorb with inert material (vermiculite) and dispose as hazardous waste (UN3077) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to balance accuracy and computational cost .

- Properties Calculated :

- HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.

- Mulliken charges to identify reactive atoms (Cl, S).

- Validation : Compare calculated vibrational spectra (IR) with experimental data to refine parameters .

Q. What analytical strategies resolve contradictions in environmental degradation studies of chlorophenols like this compound?

- Methodological Answer :

- Degradation Pathways : Use LC-MS/MS to detect intermediates (e.g., quinones or sulfoxides) in photolysis or microbial degradation .

- Confounding Factors : Control for pH (degradation slows below pH 5) and dissolved organic matter (quenching effects) .

- Isotope Labeling : Track ³⁶Cl or deuterated analogs to distinguish abiotic vs. biotic degradation .

Q. How can researchers differentiate this compound from its structural isomers in complex mixtures?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient). Retention times vary by substituent position .

- Tandem MS/MS : Monitor unique fragment ions (e.g., m/z 139 for Cl loss vs. m/z 123 for SCH₃ loss) .

- Crystallography : Single-crystal X-ray diffraction resolves positional ambiguity in solid-state structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.